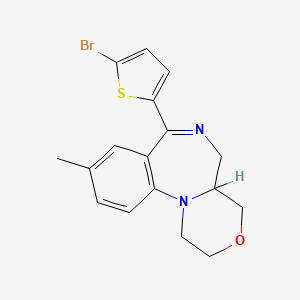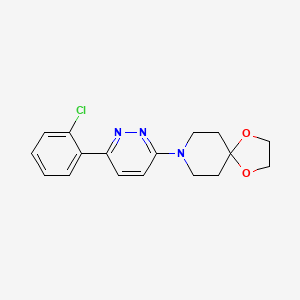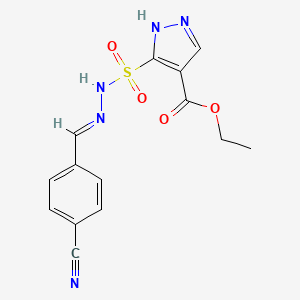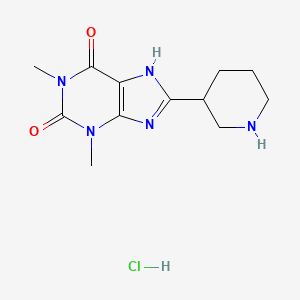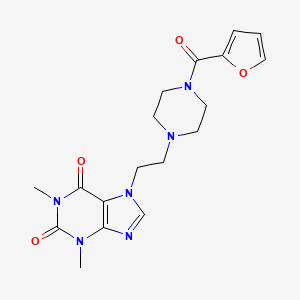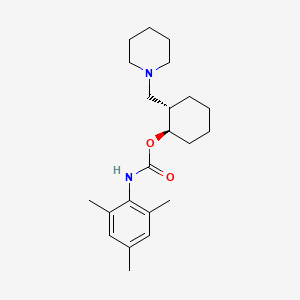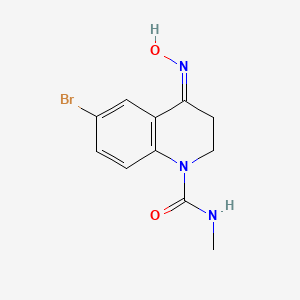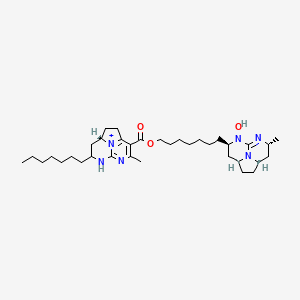
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide, can be achieved through various methods. One notable method is the Doebner hydrogen-transfer reaction, which involves the reaction of anilines with electron-withdrawing or electron-donating groups . This reaction is versatile and can be used for large-scale synthesis of bioactive molecules. Another method involves the Pfitzinger reaction, which is the reaction between acetophenone and isatin .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) and induce cell cycle arrest and apoptosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly alkaline phosphatases, which play a role in various physiological processes.
Industrial Chemistry: It is utilized in the synthesis of bioactive molecules and as a scaffold for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can modulate acetylation levels of histone proteins, leading to changes in gene expression and cellular functions. This inhibition results in the induction of cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds also exhibit HDAC inhibitory activity and are studied for their anticancer properties.
Pyrimido[4,5-c]quinolin-1(2H)-ones: These derivatives have shown anticancer, antimicrobial, and cardiovascular activities.
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-((diethylamino)acetyl)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit HDACs and induce apoptosis distinguishes it from other quinoline derivatives .
Propiedades
Número CAS |
134721-83-8 |
|---|---|
Fórmula molecular |
C23H27N5O3 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N'-[2-(diethylamino)acetyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H27N5O3/c1-4-28(5-2)15-22(29)26-27-23(30)19-14-21(25-20-12-7-6-11-18(19)20)24-16-9-8-10-17(13-16)31-3/h6-14H,4-5,15H2,1-3H3,(H,24,25)(H,26,29)(H,27,30) |
Clave InChI |
DAJJFAQBFIKYCV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


